Cas no 41964-07-2 (Tolimidone)

Tolimidone structure
Tolimidone structure
Product name:Tolimidone
CAS No:41964-07-2
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD00866900
CID:329140
PubChem ID:329825372

Tolimidone Chemical and Physical Properties

Names and Identifiers

    • 5-(m-Tolyloxy)pyrimidin-2(1H)-one
    • Tolimidone
    • 2(1H)-Pyrimidinone,5-(3-methylphenoxy)-
    • 5-(3-methylphenoxy)-1H-pyrimidin-2-one
    • MLR 1023
    • MLR-1023
    • 5-(3-Methylphenoxy)- 2(1H)-pyrimidinone CP 26154
    • 5-(3-methylphenoxy)-2(1H)-pyrimidinone
    • 5-(m-Tolyloxy)-2-(1H)-pyrimidinon
    • 5-m-tolyloxy-1H-pyrimidin-2-one
    • QCR-285
    • Tolimidone (USAN)
    • Tolimidone [USAN:INN]
    • UNII-MU3JD8E9IS
    • CP 26154
    • NSC 314335
    • 5-(3-Methylphenoxy)- 2(1H)-pyrimidinone
    • BCP06813
    • HY-59047
    • 41964-07-2
    • CP-26,154
    • MLS006012600
    • SCHEMBL21168610
    • SCHEMBL637505
    • TOLIMIDONE [USAN]
    • CCG-266597
    • HMS3749I15
    • SMR004704144
    • BDBM50545405
    • AC-37077
    • 5-(m-Tolyloxy)-2(1H)-pyrimidinone
    • CS-7936
    • GTPL9433
    • 2(1H)-Pyrimidinone, 5-(3-methylphenoxy)-
    • MFCD00866900
    • CHEMBL8030
    • NSC-314335
    • SB17288
    • MLR-1023, >=98% (HPLC)
    • CP-26154
    • 5-(3-methylphenoxy)pyrimidin-2-ol
    • NS00125071
    • EX-A1338
    • CP 26154; NSC 314335; 5-(3-Methylphenoxy)-2(1H)-pyrimidinone;MLR 1023
    • DTXSID50194786
    • MLR-1003
    • TOLIMIDONE [INN]
    • Tolimidone (MLR-1023)
    • AKOS000282153
    • A899682
    • D06182
    • Q7814266
    • NCGC00370768-04
    • EN300-1599855
    • MU3JD8E9IS
    • NCGC00370768-01
    • AS-16416
    • s8321
    • NSC314335
    • TOLIMIDONE [WHO-DD]
    • GLXC-02728
    • DTXCID90117277
    • BRD-K41772907-001-01-2
    • 5-m-Tolyloxy-pyrimidin-2-ol
    • DA-78528
    • BRD-K41772907-001-02-0
    • MDL: MFCD00866900
    • Inchi: InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
    • InChI Key: HJQILFPVRNHTIG-UHFFFAOYSA-N
    • SMILES: O=C1N=CC(OC2=CC=CC(C)=C2)=CN1

Computed Properties

  • Exact Mass: 202.07400
  • Monoisotopic Mass: 202.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Surface Charge: 0
  • Tautomer Count: 2
  • Topological Polar Surface Area: 50.7A^2

Experimental Properties

  • Color/Form: Solid powder, power
  • Density: 1.22
  • Melting Point: 163-164 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.598
  • Solubility: DMSO: soluble15mg/mL (clear solution)
  • PSA: 54.98000
  • LogP: 1.87060

Tolimidone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Tolimidone Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tolimidone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB404421-10 mg
5-(3-Methylphenoxy)-2(1H)-pyrimidinone; .
41964-07-2
10 mg
€238.40 2023-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-474879-5mg
MLR-1023,
41964-07-2
5mg
¥602.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6896-100mg
Tolimidone
41964-07-2 100%
100mg
¥ 2762 2023-09-07
ChemScence
CS-7936-5mg
Tolimidone
41964-07-2 99.98%
5mg
$96.0 2022-04-27
Axon Medchem
1941-50 mg
MLR 1023
41964-07-2 99%
50mg
€335.00 2023-07-10
TRC
T535340-50mg
Tolimidone
41964-07-2
50mg
$741.00 2023-05-17
DC Chemicals
DC10221-250 mg
MLR-1023
41964-07-2 >98%
250mg
$600.0 2022-02-28
S e l l e c k ZHONG GUO
S8321-50mg
MLR-1023
41964-07-2 99.92%
50mg
¥2432.68 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5792-10mg
MLR 1023
41964-07-2 98%
10mg
¥1352.00 2023-09-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020436-25mg
Tolimidone
41964-07-2 98%
25mg
¥1520 2024-05-23

Tolimidone Production Method

Additional information on Tolimidone

Recent Advances in Tolimidone (41964-07-2) Research: A Comprehensive Review

Tolimidone (CAS: 41964-07-2) is a small molecule compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its mechanism of action, pharmacokinetics, and efficacy in various disease models, particularly in the context of inflammatory and metabolic disorders. This research brief aims to synthesize the latest findings on Tolimidone, providing a comprehensive overview of its current status in drug development and its potential future directions.

One of the most notable aspects of Tolimidone is its role as a modulator of the aryl hydrocarbon receptor (AhR) pathway. AhR is a ligand-activated transcription factor involved in the regulation of immune responses, metabolism, and cellular homeostasis. Recent preclinical studies have demonstrated that Tolimidone can effectively activate AhR, leading to downstream effects that mitigate inflammation and oxidative stress. These findings suggest that Tolimidone could be a promising candidate for treating conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis, where AhR modulation has shown therapeutic potential.

In addition to its anti-inflammatory properties, Tolimidone has also been investigated for its effects on metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that Tolimidone enhances insulin sensitivity and glucose uptake in adipocytes, indicating its potential utility in managing type 2 diabetes. The study employed a combination of in vitro and in vivo models to elucidate the compound's mechanism, highlighting its ability to upregulate key metabolic regulators such as PPARγ and GLUT4. These results position Tolimidone as a multifaceted therapeutic agent with applications beyond inflammation.

Despite these promising findings, challenges remain in the clinical translation of Tolimidone. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability, which could limit its efficacy in human trials. Recent efforts have focused on structural optimization to improve these properties, with some derivatives showing enhanced pharmacokinetic profiles in animal models. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of Tolimidone analogs with improved solubility and half-life, paving the way for further preclinical evaluation.

Looking ahead, the future of Tolimidone research appears bright, with several ongoing studies exploring its potential in oncology and neurodegenerative diseases. Preliminary data suggest that AhR activation by Tolimidone may exert anti-tumor effects by modulating the tumor microenvironment and enhancing immune surveillance. Additionally, its neuroprotective properties are being investigated in models of Alzheimer's and Parkinson's diseases, where inflammation and oxidative stress play critical roles. These diverse applications underscore the versatility of Tolimidone as a therapeutic agent.

In conclusion, Tolimidone (41964-07-2) represents a compelling case study in the intersection of chemical biology and drug discovery. Its ability to modulate AhR and influence multiple disease pathways highlights its potential as a broad-spectrum therapeutic. However, addressing its pharmacokinetic limitations will be crucial for advancing it into clinical trials. As research continues to unravel its mechanisms and optimize its properties, Tolimidone may soon emerge as a key player in the treatment of inflammatory, metabolic, and possibly even oncological and neurological disorders.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41964-07-2)Tolimidone
A899682
Purity:99%/99%/99%
Quantity:50mg/100mg/250mg
Price ($):225.0/382.0/725.0